

(3-Ethoxy-4-methoxyphenyl)boronic acid

chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-Ethoxy-4-methoxyphenyl)boronic acid
Cat. No.:	B1421261

[Get Quote](#)

An In-Depth Technical Guide to **(3-Ethoxy-4-methoxyphenyl)boronic acid**: Properties, Synthesis, and Applications

Introduction

(3-Ethoxy-4-methoxyphenyl)boronic acid, a polysubstituted aromatic organoboron compound, serves as a pivotal building block in modern organic synthesis. Its structural complexity, featuring ethoxy and methoxy functionalities on the phenyl ring, makes it a valuable reagent for introducing this specific moiety into larger, more complex molecular architectures. Organoboron compounds, particularly boronic acids, have gained immense traction in both academic and industrial research due to their unique reactivity, stability, and relatively low toxicity.^[1]

The primary utility of **(3-Ethoxy-4-methoxyphenyl)boronic acid** lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.^{[2][3]} This powerful carbon-carbon bond-forming reaction is a cornerstone of synthetic chemistry, enabling the construction of biaryl systems and other conjugated structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.^[4] The electron-donating nature of the ether groups on the phenyl ring influences the electronic properties of the molecule, impacting its reactivity and the characteristics of the resulting products. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile reagent, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of **(3-Ethoxy-4-methoxyphenyl)boronic acid** define its handling, stability, and reactivity profile.

Core Properties

The fundamental properties of the compound are summarized below.

Property	Value	Reference(s)
CAS Number	915201-13-7	[5][6][7]
Molecular Formula	C ₉ H ₁₃ BO ₄	[7]
Molecular Weight	196.01 g/mol	[7]
Appearance	Typically a white to off-white solid/powder	[2]
Purity	Commonly available at ≥98%	[7]

Stability and Storage

Like many boronic acids, **(3-Ethoxy-4-methoxyphenyl)boronic acid** is generally stable under standard laboratory conditions.[8] However, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or prolonged storage. For optimal integrity, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated environment.[8]

Spectroscopic Profile

Spectroscopic analysis is crucial for structure verification and purity assessment. While a comprehensive public database for this specific molecule is limited, the expected spectral features can be inferred from its functional groups and data on analogous compounds like 4-methoxyphenylboronic acid.[9][10][11][12]

- **¹H NMR** (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. A broad singlet for the two

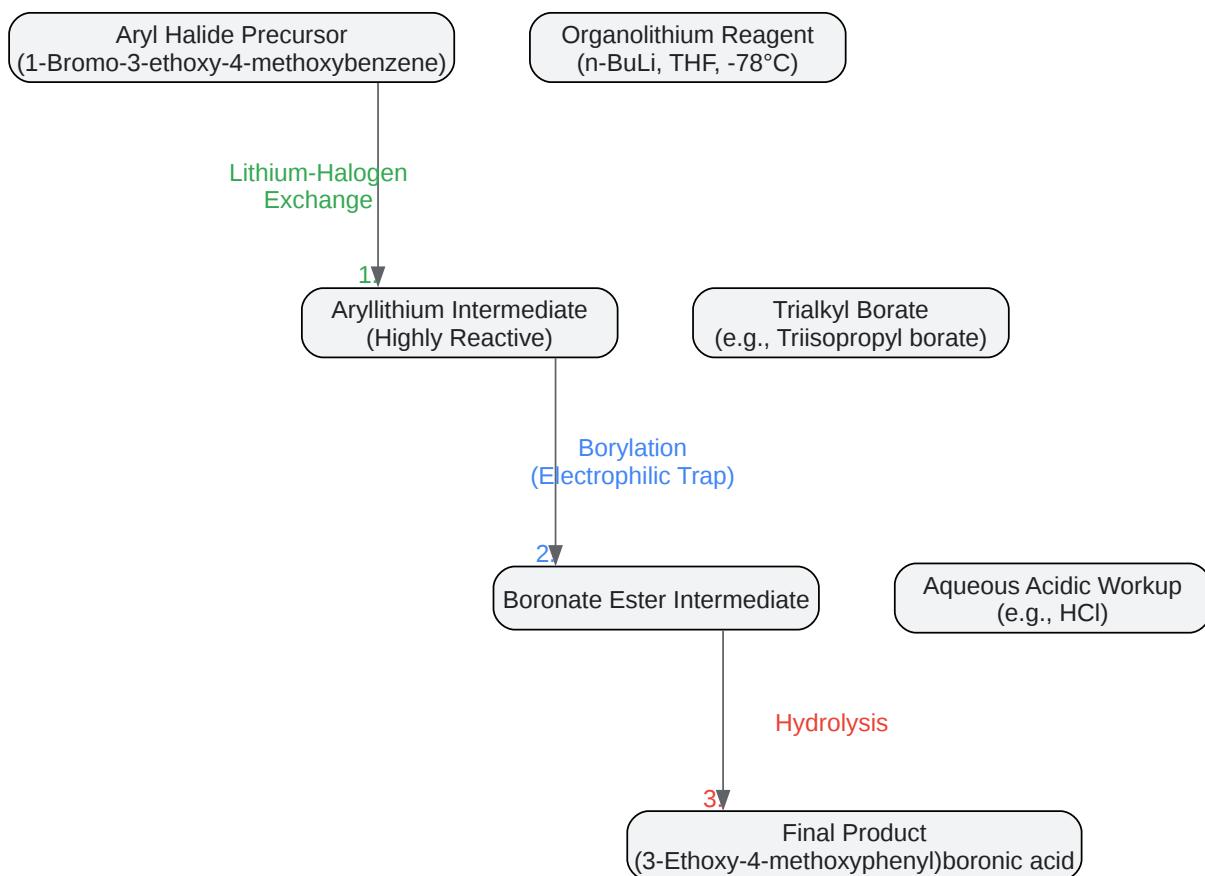
hydroxyl protons of the boronic acid group, $\text{B}(\text{OH})_2$, would be observed. The aromatic region would display signals for the three protons on the phenyl ring. A singlet at approximately 3.8-3.9 ppm would correspond to the methoxy (- OCH_3) protons. The ethoxy group (- OCH_2CH_3) would present as a quartet for the methylene (- CH_2) protons and a triplet for the methyl (- CH_3) protons.

- ^{13}C NMR: The carbon NMR spectrum would reveal nine distinct signals. Aromatic carbon signals would appear in the typical downfield region (~110-160 ppm), with the carbon atom directly bonded to the boron atom showing a characteristic chemical shift. Signals for the methoxy and ethoxy carbons would be observed in the upfield region.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the vibrational frequencies of the functional groups. Key expected absorptions include a broad band around 3300 cm^{-1} for the O-H stretching of the boronic acid, strong C-O stretching bands for the ether linkages, and B-O stretching vibrations typically found in the $1300\text{-}1400 \text{ cm}^{-1}$ region.[13]
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak $[\text{M}]^+$ corresponding to its calculated mass.[14]

Caption: Chemical Structure of **(3-Ethoxy-4-methoxyphenyl)boronic acid**.

Synthesis and Mechanism

Arylboronic acids are typically synthesized via the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by hydrolysis.[1]


General Synthetic Pathway

The most common and industrially scalable route involves a lithium-halogen exchange or Grignard formation, followed by electrophilic trapping.

- Precursor Selection: The synthesis starts with a suitably substituted aryl halide, such as 1-bromo-3-ethoxy-4-methoxybenzene.
- Organometallic Formation: The aryl halide is treated with a strong organolithium base, like n-butyllithium, at very low temperatures (e.g., -78°C) to generate an aryllithium intermediate.

This low temperature is critical to prevent unwanted side reactions.

- **Borylation:** The highly nucleophilic aryllithium species is then added to a trialkyl borate, such as triisopropyl borate or trimethyl borate. The borate ester acts as the boron source.
- **Hydrolysis:** The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final **(3-Ethoxy-4-methoxyphenyl)boronic acid**.

[Click to download full resolution via product page](#)

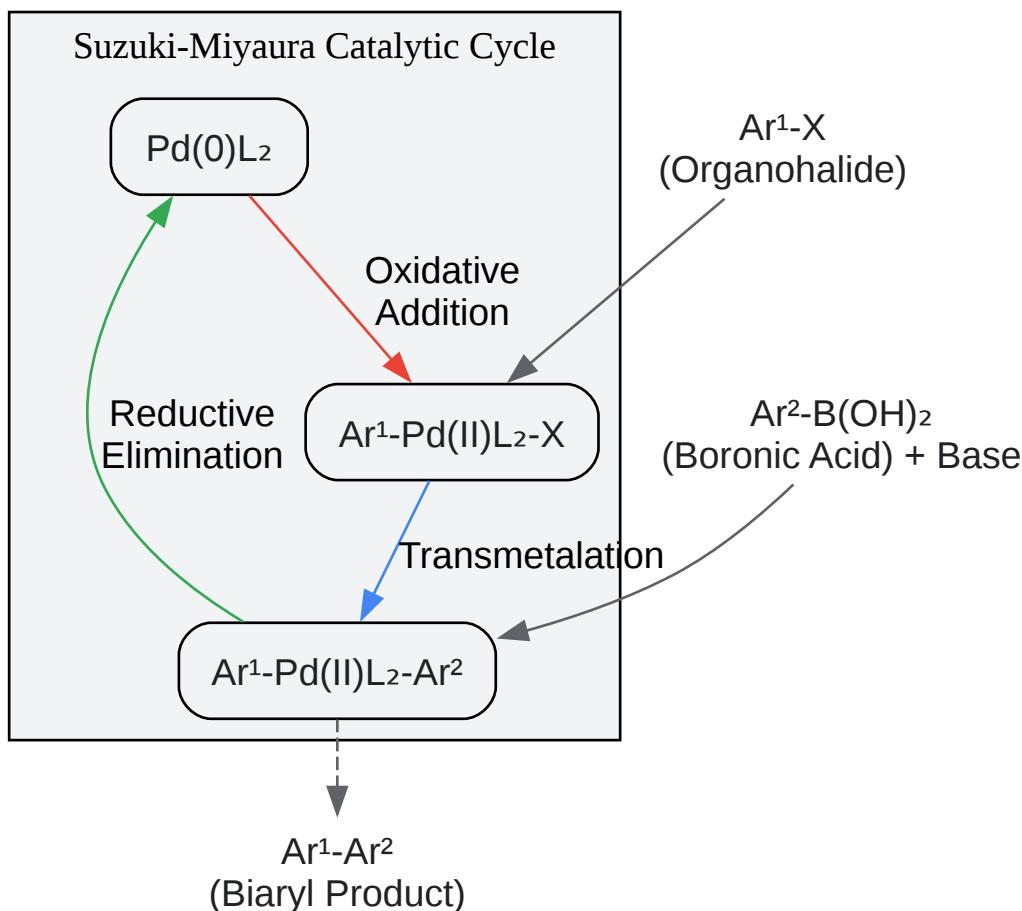
Caption: General workflow for the synthesis of arylboronic acids.

Example Experimental Protocol (Illustrative)

The following protocol is a representative, non-validated procedure based on established methodologies.

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-ethoxy-4-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
- Lithiated Intermediate Formation: The solution is cooled to -78 °C using an acetone/dry ice bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
 - Rationale: The low temperature is crucial to ensure selective lithium-halogen exchange over other potential reactions, such as nucleophilic attack on the solvent or other functional groups.
- Borylation Step: Triisopropyl borate (1.2 eq) is added dropwise to the aryllithium solution, again keeping the temperature below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature overnight.
 - Rationale: The borate ester is the electrophile that "traps" the highly nucleophilic aryllithium species. Slow warming ensures the reaction proceeds to completion.
- Hydrolysis and Isolation: The reaction is quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours until a precipitate forms. The organic solvent (THF) may be removed under reduced pressure. The resulting solid product is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.
 - Rationale: The acidic workup protonates the boronate ester, leading to the formation of the desired boronic acid, which often precipitates from the aqueous mixture.

Reactivity and Core Applications


The utility of **(3-Ethoxy-4-methoxyphenyl)boronic acid** is dominated by its role in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organohalide or triflate.[\[4\]](#)[\[15\]](#)

Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[\[15\]](#)[\[16\]](#)

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex (Ar¹-Pd-X). This is often the rate-determining step.
- Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar¹-Pd-Ar²). The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to facilitate this step.[\[16\]](#)
- Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling with an Aryl Bromide (Illustrative)

- Reagent Setup: To a microwave vial or Schlenk flask are added **(3-Ethoxy-4-methoxyphenyl)boronic acid** (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base such as potassium carbonate (K_2CO_3 , 2-3 eq).[17]
- Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF), is added.[4] The mixture is degassed by bubbling nitrogen or argon through it for 15-20 minutes.

- Rationale: Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction: The reaction vessel is sealed and heated to a temperature typically between 80-120 °C for several hours, with reaction progress monitored by TLC or LC-MS.
- Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Applications in Drug Discovery

Boronic acids are increasingly recognized as important pharmacophores in medicinal chemistry.^{[18][19]} The boron atom can form reversible covalent bonds with nucleophilic residues (like the hydroxyl group of serine) in enzyme active sites, making boronic acid derivatives potent enzyme inhibitors.^[1]

(3-Ethoxy-4-methoxyphenyl)boronic acid provides a scaffold that can be elaborated into more complex drug candidates. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions within a target's binding pocket, potentially improving potency and selectivity. Furthermore, these groups can favorably modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.^[18] Its use in Suzuki coupling allows for the efficient synthesis of compound libraries for screening in drug discovery programs.^[20]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed. Based on safety data for analogous compounds, **(3-Ethoxy-4-methoxyphenyl)boronic acid** may cause skin, eye, and respiratory irritation.^{[8][21]}

- Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust during handling.[8]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[22]

Conclusion

(3-Ethoxy-4-methoxyphenyl)boronic acid is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly in the Suzuki-Miyaura coupling, make it an indispensable tool for the construction of complex molecular frameworks. Its utility extends from academic research to the industrial synthesis of high-value compounds, especially within the pharmaceutical and materials science sectors. A thorough understanding of its synthesis, handling, and reaction mechanisms allows chemists to leverage its full potential in creating novel molecules with tailored functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
2. innospk.com [innospk.com]
3. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
4. Suzuki reaction - Wikipedia [en.wikipedia.org]
5. 915201-13-7|(3-Ethoxy-4-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
6. (3-Ethoxy-4-methoxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
7. calpaclab.com [calpaclab.com]
8. orgchemboulder.com [orgchemboulder.com]
9. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

- 10. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 21. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]
- 22. echemi.com [echemi.com]
- To cite this document: BenchChem. [(3-Ethoxy-4-methoxyphenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1421261#3-ethoxy-4-methoxyphenyl-boronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com